N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a thiazole ring, a phenyl group, and a trifluoromethyl-substituted benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and trifluoromethylbenzamide groups. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Phenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl group to the thiazole ring.
Attachment of the Trifluoromethylbenzamide Group: This can be done through an amide bond formation reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU).
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide
- N-(5-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide
Uniqueness
The presence of the trifluoromethyl group in N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity, making it unique compared to similar compounds.
Properties
IUPAC Name |
N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-17(19,20)13-8-4-7-12(9-13)15(23)22-16-21-10-14(24-16)11-5-2-1-3-6-11/h1-10H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUZVRWWGXYZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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